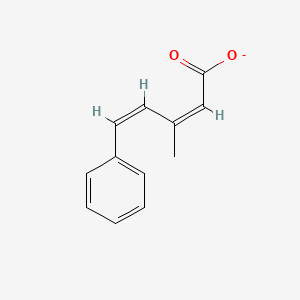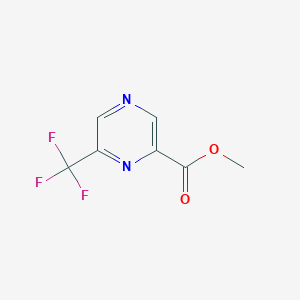![molecular formula C12H19N3O B11715856 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide is a nitrone derivative of N-tert-butyl (3,5,6-trimethylpyrazin-2-yl)methanimine. This compound is known for its role as a platelet aggregation inhibitor and a neuroprotective agent . It belongs to the class of pyrazines and is characterized by its unique chemical structure that includes a pyrazine ring substituted with methyl groups and an N-oxide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide typically involves the reaction of 2-propanamine with 3,5,6-trimethyl-2-pyrazinecarboxaldehyde under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to form the N-oxide derivative. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature to moderate heat to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The methyl groups on the pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Higher oxidation state derivatives of the pyrazine ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted pyrazine derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting platelet aggregation, making it a potential candidate for anti-thrombotic therapies.
Medicine: Investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. As a platelet aggregation inhibitor, it likely interferes with the signaling pathways that lead to platelet activation and aggregation. Its neuroprotective effects are thought to be mediated through the inhibition of oxidative stress and inflammation pathways, protecting neurons from damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanamine, N-methyl-: A simpler amine derivative with different chemical properties.
2-Propanamine, 2-methyl-: Another amine derivative with a similar structure but lacking the pyrazine ring and N-oxide group.
N-tert-butyl (3,5,6-trimethylpyrazin-2-yl)methanimine: The parent compound without the N-oxide functional group.
Uniqueness
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide is unique due to its combination of a pyrazine ring, multiple methyl substitutions, and an N-oxide functional group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide |
InChI |
InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3 |
Clé InChI |
BESRYENXPUCIID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)



![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)

![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)


![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)
